molecular formula C20H11Cl2F3N4O2 B11515098 3-chloro-5-(4-chlorophenyl)-N-(3-hydroxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-chloro-5-(4-chlorophenyl)-N-(3-hydroxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11515098
M. Wt: 467.2 g/mol
InChI Key: KTKNXOYHLYKPSI-UHFFFAOYSA-N
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Description

3-chloro-5-(4-chlorophenyl)-N-(3-hydroxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazolo[1,5-a]pyrimidine core, which is a fused bicyclic structure, and is substituted with chloro, hydroxy, and trifluoromethyl groups. These functional groups contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-(4-chlorophenyl)-N-(3-hydroxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted anilines, chlorinated aromatic compounds, and pyrazole derivatives. Key steps in the synthesis may include:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through cyclization reactions involving pyrazole and pyrimidine precursors under acidic or basic conditions.

    Introduction of Substituents: Chlorination, hydroxylation, and trifluoromethylation reactions are performed using appropriate reagents such as thionyl chloride, hydroxylating agents, and trifluoromethylating agents.

    Amidation: The final step involves the formation of the carboxamide group through reactions with amines or amides.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and catalytic processes can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-(4-chlorophenyl)-N-(3-hydroxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro groups can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the chloro groups could result in various substituted derivatives.

Scientific Research Applications

3-chloro-5-(4-chlorophenyl)-N-(3-hydroxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-chloro-5-(4-chlorophenyl)-N-(3-hydroxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol: Another chlorinated aromatic compound with potential biological activities.

    2,4,6-trichlorophenol: A chlorinated phenol with different chemical properties and applications.

Uniqueness

3-chloro-5-(4-chlorophenyl)-N-(3-hydroxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific combination of functional groups and fused bicyclic structure

Properties

Molecular Formula

C20H11Cl2F3N4O2

Molecular Weight

467.2 g/mol

IUPAC Name

3-chloro-5-(4-chlorophenyl)-N-(3-hydroxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C20H11Cl2F3N4O2/c21-11-6-4-10(5-7-11)14-9-15(20(23,24)25)29-18(27-14)16(22)17(28-29)19(31)26-12-2-1-3-13(30)8-12/h1-9,30H,(H,26,31)

InChI Key

KTKNXOYHLYKPSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=C(C=C4)Cl)C(F)(F)F

Origin of Product

United States

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